Dopamine D4 Receptor Subtype Selectivity: Benzofuran Scaffold Privilege vs. Established D4 Antagonist Benchmarks
Benzofuran derivatives as a class are characterized in US Patent 5,665,722 as 'extremely potent antagonists of the human dopamine D4 receptor subtype' with 'selective affinity for the dopamine D4 receptor subtype over other dopamine receptor subtypes, in particular the D2 subtype' [1]. This class-level selectivity is benchmarked against well-characterized D4 antagonists: L-745870 (a non-benzofuran chemotype) exhibits Ki(D4) = 0.43 nM with ~2,200-fold selectivity over D2 (Ki = 960 nM) and ~5,300-fold over D3 (Ki = 2,300 nM) [2]; FAUC 213 (a pyrazolopyridine chemotype) exhibits Ki(hD4.4) = 2.2 nM with ~1,500-fold selectivity over hD2 (Ki = 3.4 μM) ; and A-381393 exhibits Ki(D4.4) = 1.5 nM with >2,700-fold selectivity over D1, D2, D3, and D5 subtypes [3]. The target compound, incorporating the benzofuran pharmacophore validated in US 5,665,722, is positioned within this selectivity landscape. NOTE: Direct head-to-head Ki or IC50 values for this specific compound have not been identified in peer-reviewed literature; the selectivity inference is class-level, based on the benzofuran scaffold's established D4 preference.
| Evidence Dimension | D4 receptor selectivity over D2 receptor (selectivity fold) |
|---|---|
| Target Compound Data | Not available as direct Ki/IC50 in peer-reviewed literature; inferred class-level D4 selectivity from benzofuran scaffold SAR per US 5,665,722. |
| Comparator Or Baseline | L-745870: D4 Ki = 0.43 nM, D2 Ki = 960 nM (selectivity ~2,200-fold). FAUC 213: hD4.4 Ki = 2.2 nM, hD2 Ki = 3,400 nM (selectivity ~1,500-fold). A-381393: D4.4 Ki = 1.5 nM, >2,700-fold over D1-D5. |
| Quantified Difference | Target compound data unavailable. Class-level inference: benzofuran scaffold associated with D4-preferring selectivity profile. |
| Conditions | Receptor binding assays using cloned human dopamine receptor subtypes expressed in heterologous cell systems. |
Why This Matters
D4 selectivity over D2 is the critical parameter for minimizing extrapyramidal side effects and hyperprolactinemia associated with D2 antagonism; procurement decisions must weigh the benzofuran scaffold's class-validated selectivity against the absence of compound-specific quantitative data.
- [1] Kulagowski JJ, Leeson PD, Mawer IM. Benzofuran derivatives as D4 receptor antagonists. US Patent 5,665,722. Issued September 9, 1997. View Source
- [2] Probes & Drugs Portal. L-745870 (PD047407). Dopamine D4 Receptor Antagonist. Ki(D4) = 0.43 nM; Ki(D2) = 960 nM; Ki(D3) = 2,300 nM. View Source
- [3] MedChemExpress. A-381393. D4 receptor antagonist. Ki(D4.4) = 1.5 nM; Ki(D4.2) = 1.9 nM; Ki(D4.7) = 1.6 nM; >2,700-fold selectivity over D1, D2, D3, D5. View Source
